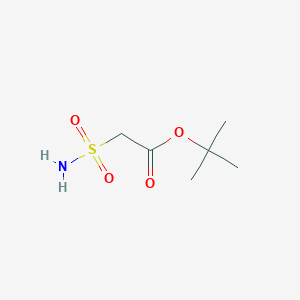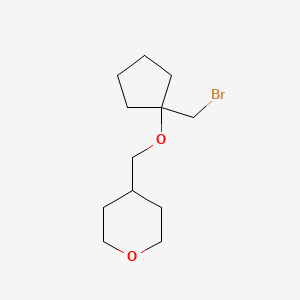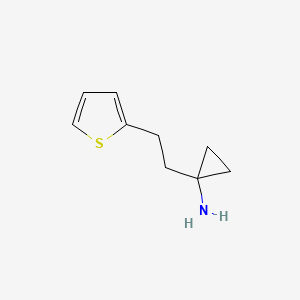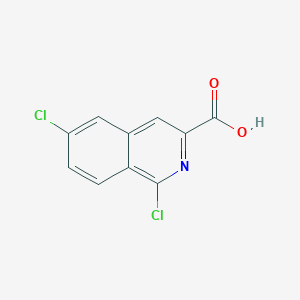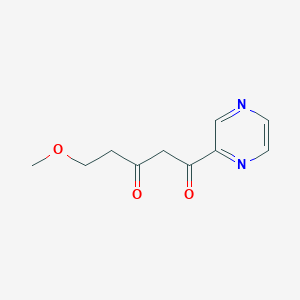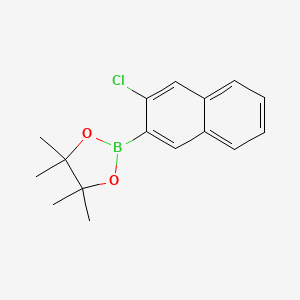![molecular formula C9H13N3 B13631696 N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine typically involves the reaction of 2-(pyrimidin-2-yl)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neuronal nitric oxide synthase by binding to its heme domain, thereby preventing the production of nitric oxide . This interaction is crucial for its potential therapeutic effects in neurodegenerative disorders.
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- 2-(pyrimidin-2-yl)ethylamine
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
N-(2-pyrimidin-2-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-5-11-9(12-6-1)4-7-10-8-2-3-8/h1,5-6,8,10H,2-4,7H2 |
InChIキー |
QGPLWFMXONXCFV-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCCC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


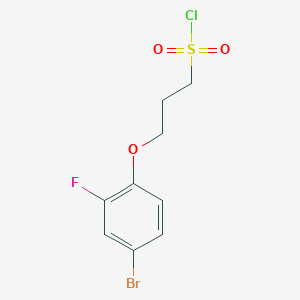
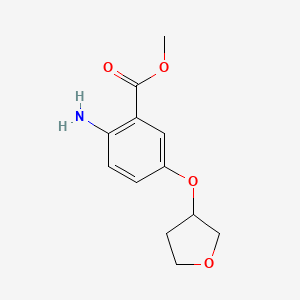
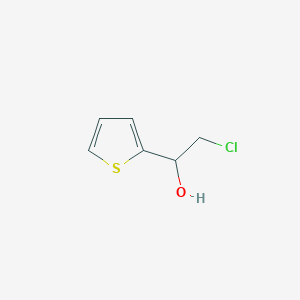
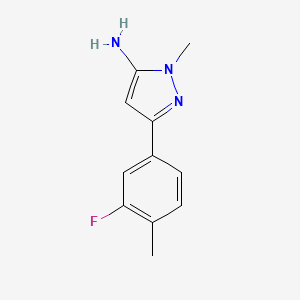
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)

